Alkylation of cyclopentanone derivatives: This approach involves reacting a cyclopentanone derivative with an appropriate alkyl halide or sulfonate bearing the nitrile group in the presence of a base. []
Cyclization reactions: These methods involve forming the cyclopentyl ring from acyclic precursors. For instance, a 1,4-diketone could be subjected to a Paal-Knorr pyrrole synthesis followed by reduction to yield the cyclopentyl group. The nitrile functionality could be introduced through various methods like nucleophilic substitution with cyanide ion. []
Applications
Medicinal chemistry: The cyclopentyl and nitrile groups are frequently encountered in pharmacologically active molecules. [, , , , , , , ] Therefore, 3-Cyclopentyl-4-oxobutanenitrile could serve as a starting material or intermediate for synthesizing novel drug candidates targeting various diseases.
Compound Description: This compound contains a central imidazolidine ring, with a cyclopentane ring attached to one of the nitrogen atoms. The cyclopentane ring adopts a twisted conformation. []
Relevance: This compound shares the cyclopentyl group with 3-Cyclopentyl-4-oxobutanenitrile. Both compounds also possess a carbonyl group, although in different chemical contexts. The paper focuses on the crystal structure and synthesis of this particular compound. []
Compound Description: PF-04991532 is a hepatoselective glucokinase activator. Its metabolism in humans involves acyl glucuronidation, amide bond hydrolysis, and CYP3A4-mediated oxidation on the cyclopentyl ring, yielding monohydroxylated isomers. []
Relevance: The core structure of PF-04991532 features a cyclopentyl group directly attached to an imidazole ring. This is similar to the target compound, 3-Cyclopentyl-4-oxobutanenitrile, which also possesses a cyclopentyl group, though not directly linked to an imidazole. []
Compound Description: This compound is a highly potent and selective nonsteroidal mineralocorticoid receptor antagonist. It exhibits improved solubility compared to its precursor, PF-03882845. []
Relevance: This compound, like 3-Cyclopentyl-4-oxobutanenitrile, features a cyclopentyl substituent. Additionally, both compounds possess a nitrile group, although located on different parts of the molecule. This compound demonstrates the use of cyclopentyl groups in developing pharmaceutical agents. []
Compound Description: Ruxolitinib is a Janus kinase inhibitor used to treat diseases associated with disorders of Janus kinase activity. The invention specifically focuses on crystalline salt forms of Ruxolitinib. []
Relevance: This compound shares the cyclopentyl and nitrile functionalities with 3-Cyclopentyl-4-oxobutanenitrile. While the core structures differ, the presence of these shared groups highlights the recurring use of these functionalities in medicinal chemistry. []
Compound Description: This compound represents a novel class of hepatoselective glucokinase activators. It exhibits over 50-fold liver-to-pancreas tissue distribution in both rodent and non-rodent species. []
Relevance: This compound is structurally similar to PF-04991532 and shares a similar core structure featuring a cyclopentyl group directly attached to an imidazole ring. This structure also relates to 3-Cyclopentyl-4-oxobutanenitrile through the presence of the cyclopentyl group. []
Compound Description: PF-3882845 is a nonsteroidal pyrazoline antagonist of the mineralocorticoid receptor (MR) with excellent potency and selectivity. It shows promise for treating salt-induced hypertension and nephropathy. []
Relevance: PF-3882845 features a cyclopentyl substituent, similar to 3-Cyclopentyl-4-oxobutanenitrile. Although the core structures differ significantly, this shared feature indicates the broad use of cyclopentyl groups in medicinal chemistry. []
Compound Description: RO0281675 is a potent allosteric glucokinase activator identified for the treatment of type 2 diabetes. The compound was developed from hit molecule 1 through SAR development. []
Relevance: This compound, although structurally distinct from 3-Cyclopentyl-4-oxobutanenitrile, showcases another example of a bioactive molecule containing a cyclopentyl group. This highlights the prevalence of this moiety in pharmaceutical research. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.